カナグリフロジンヘミヒドラート
概要
説明
カナグリフロジンヘミヒドラートは、主に2型糖尿病の治療に使用される、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤です。 腎臓がグルコースを血流に再吸収するのを防ぐことで、尿中へのグルコース排泄量を増やし、血糖値を下げます 。 この化合物は、Invokanaというブランド名で販売されており、米国、欧州連合、オーストラリアなど、さまざまな地域で医療用として承認されています .
2. 製法
合成経路と反応条件: カナグリフロジンヘミヒドラートの製法には、酢酸と水を添加した有機溶媒にカナグリフロジンを溶解させる工程が含まれます。 その後、溶液は再結晶化され、酢酸が添加されて水含量が改善され、ヘミヒドラート形態が生成されます 。この方法は効率的であり、工業生産に適しています。
工業生産方法: カナグリフロジンヘミヒドラートの工業生産では、通常、再結晶化プロセスに酢酸が使用されます。 この方法はシンプルで効率的であり、製品の高品質と均一性を確保します .
科学的研究の応用
Canagliflozin hemihydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential modifications to enhance its efficacy and stability.
Biology: Research focuses on its effects on glucose metabolism and its potential benefits in treating other metabolic disorders.
作用機序
カナグリフロジンヘミヒドラートは、腎臓の近位尿細管におけるナトリウム-グルコース共輸送体2(SGLT2)を阻害することで、その効果を発揮します。この阻害により、グルコースが血流に再吸収されるのを防ぎ、尿中へのグルコース排泄量が増加します。 分子標的はSGLT2タンパク質であり、経路はグルコース再吸収の減少を含み、それにより血糖値が低下します .
類似化合物:
- ダパグリフロジン
- エンパグリフロジン
- エルツグリフロジン
比較: カナグリフロジンヘミヒドラートは、その特定の分子構造と薬物動態特性により、SGLT2阻害剤の中でユニークです。 類似化合物と比較して、SGLT2タンパク質に対する親和性が高く、より効果的なグルコース排泄とより良好な血糖コントロールにつながります 。 さらに、2型糖尿病患者における心血管イベントのリスクを軽減することが示されており、これは他のいくつかのSGLT2阻害剤ではそれほど顕著ではありません .
Safety and Hazards
Canagliflozin hemihydrate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
Canagliflozin is indicated to be used with diet and exercise to lower blood sugar in adults with type 2 diabetes; to reduce the risk of major heart-related events such as heart attack, stroke, or death in people with type 2 diabetes who have known heart disease; and to reduce the risk of end-stage kidney disease, worsening of kidney function, heart-related death, and being hospitalized for heart failure in certain people with type 2 diabetes and diabetic kidney disease .
生化学分析
Biochemical Properties
Canagliflozin hemihydrate plays a significant role in biochemical reactions, particularly in glucose metabolism . It interacts with the SGLT2 protein, a key biomolecule in the kidneys responsible for glucose reabsorption . By inhibiting SGLT2, canagliflozin hemihydrate effectively reduces the reabsorption of glucose from renal tubules, leading to more excretion of glucose in urine .
Cellular Effects
Canagliflozin hemihydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit human T cell effector function, compromising T cell receptor signaling and impacting on ERK and mTORC1 activity . It also impairs the activity of c-Myc, leading to a failure to engage in metabolic rewiring .
Molecular Mechanism
The molecular mechanism of action of canagliflozin hemihydrate involves its binding to the SGLT2 protein . This binding interaction inhibits the function of SGLT2, preventing the reabsorption of glucose from the renal tubules . This results in increased glucose excretion in the urine and lower blood glucose levels .
Temporal Effects in Laboratory Settings
It is known that canagliflozin hemihydrate is primarily metabolized by O-glucuronidation, mainly glucuronidated by UGT1A9 and UGT2B4 enzymes to two inactive O-glucuronide metabolites .
Metabolic Pathways
Canagliflozin hemihydrate is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT2 protein, a key enzyme in this pathway, to inhibit glucose reabsorption .
Transport and Distribution
Canagliflozin hemihydrate is transported and distributed within cells and tissues via the bloodstream . It specifically targets the SGLT2 protein in the kidneys, where it exerts its glucose-lowering effects .
Subcellular Localization
The subcellular localization of canagliflozin hemihydrate is primarily at the SGLT2 protein in the kidneys . This specific localization allows it to effectively inhibit glucose reabsorption and exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of canagliflozin hemihydrate involves dissolving canagliflozin in an organic solvent containing acetic acid and water. The solution is then subjected to recrystallization, where acetic acid is added to improve the water content, facilitating the formation of the hemihydrate form . This method is efficient and suitable for industrial production.
Industrial Production Methods: Industrial production of canagliflozin hemihydrate typically involves the use of acetic acid in the recrystallization process. The method is designed to be simple and efficient, ensuring high product quality and consistency .
化学反応の分析
反応の種類: カナグリフロジンヘミヒドラートは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、その合成と修飾にとって重要です。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤が使用されます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: ハロゲン化およびその他の置換反応には、ハロゲン(塩素、臭素)またはその他の求核剤などの試薬を使用できます。
主な生成物: これらの反応から生成される主な生成物は、カナグリフロジンのさまざまな中間体と誘導体であり、その合成と医薬用途にとって不可欠です。
4. 科学研究での応用
カナグリフロジンヘミヒドラートは、幅広い科学研究の応用範囲を持っています。
化学: その独自の化学特性と、その有効性と安定性を高めるための潜在的な修飾が研究されています。
生物学: 研究は、グルコース代謝に対するその影響と、他の代謝性疾患の治療における潜在的な利点に焦点を当てています。
医学: 主に2型糖尿病の治療に使用されますが、糖尿病患者の心血管リスクの軽減と腎機能の改善における可能性も調査されています.
類似化合物との比較
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison: Canagliflozin hemihydrate is unique among SGLT2 inhibitors due to its specific molecular structure and pharmacokinetic properties. It has a higher affinity for the SGLT2 protein compared to similar compounds, leading to more effective glucose excretion and better glycemic control . Additionally, it has been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes, a benefit that is not as pronounced in some other SGLT2 inhibitors .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2/t2*19-,21-,22+,23-,24+;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFTEAWFCUTOS-TUGBYPPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H52F2O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928672-86-0 | |
Record name | Canagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928672860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1S)-1,5-anhydro-1-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-D-glucitol hemihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SAC974Z85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。